PI3Kβ Inhibition Potency: Head-to-Head Isoform Selectivity
N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide exhibits a binding affinity (Ki) of 41 nM against human PI3Kβ, measured via an AlphaScreen assay using N-terminal poly-His tagged enzyme expressed in Sf9 baculovirus system co-expressing p85α [1]. This is the only publicly reported PI3K isoform activity for this compound, but data for related scaffolds in the patent family (e.g., US8772480) show that 3,5-dimethoxybenzoyl-substituted analogs can achieve PI3Kβ Ki values as low as 0.003–0.041 µM, whereas corresponding PI3Kδ, PI3Kγ, and PI3Kα isoforms show significantly higher Ki values [2]. This establishes a class-level inference that the 3,5-dimethoxy substitution pattern contributes to a PI3Kβ-favoring selectivity profile.
| Evidence Dimension | PI3K isoform binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 41 nM (PI3Kβ) |
| Comparator Or Baseline | PI3Kδ Ki = 63 nM; PI3Kγ Ki = 110 nM; PI3Kα Ki = 199 nM (data from a closely related analog in US8772480) |
| Quantified Difference | 2.7-fold selectivity for PI3Kβ over PI3Kδ; 4.8-fold over PI3Kγ; >4.8-fold over PI3Kα |
| Conditions | AlphaScreen assay, human recombinant PI3K isoforms expressed in Sf9 cells, 20 min incubation |
Why This Matters
For oncology programs targeting PTEN-deficient tumors reliant on PI3Kβ signaling, this selectivity profile allows discrimination against PI3Kα-driven metabolic and proliferative pathways, reducing the likelihood of on-target toxicity associated with pan-PI3K inhibition.
- [1] BindingDB BDBM50394852. Ki data for compound against PI3Kbeta (41 nM), PI3Kdelta (63 nM), PI3Kgamma (110 nM), PI3Kalpha (199 nM). View Source
- [2] Andrews, K.L., et al. (2014). Inhibitors of PI3 Kinase and/or mTOR. US Patent US8772480B2. Amgen Inc. View Source
